Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-
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Overview
Description
Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl- is an organic compound with the molecular formula C20H16BrNO It is a derivative of ethanone, where the hydrogen atoms are substituted with a 4-bromophenyl group and a diphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl- typically involves the reaction of 4-bromoaniline with benzophenone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromoaniline and benzophenone.
Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or a similar catalyst.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in a biological context, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-bromophenyl)-: This compound is similar in structure but lacks the diphenyl group.
2-Amino-1-(4-bromophenyl)ethanone: This compound has an amino group instead of the diphenyl group.
Uniqueness
Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl- is unique due to the presence of both the 4-bromophenyl and diphenyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of its potential biological activities.
Properties
CAS No. |
117115-60-3 |
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Molecular Formula |
C20H16BrNO |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-(4-bromoanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C20H16BrNO/c21-17-11-13-18(14-12-17)22-19(15-7-3-1-4-8-15)20(23)16-9-5-2-6-10-16/h1-14,19,22H |
InChI Key |
PZMRBLZIBXURNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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